molecular formula C22H33F B1315742 (trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) CAS No. 82832-28-8

(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B1315742
CAS No.: 82832-28-8
M. Wt: 316.5 g/mol
InChI Key: MAWKTEGHHGSVMO-UHFFFAOYSA-N
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Description

(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) is a compound characterized by its unique structural configuration. It belongs to the class of cycloalkanes, which are known for their ring structures and stereoisomerism. This compound is particularly notable for its trans,trans configuration, which affects its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) typically involves the use of cyclohexane derivatives and fluorophenyl compounds. One common method is the anionic polymerization technique, which allows for precise control over the molecular structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired trans,trans configuration is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale anionic polymerization processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction vessels to maintain the necessary conditions for the trans,trans configuration .

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trans,trans configuration allows it to fit into certain binding sites on proteins or enzymes, potentially altering their activity. This compound may also interact with cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • (cis,cis)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
  • (cis,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
  • (trans,cis)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)

Uniqueness

The uniqueness of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) lies in its specific trans,trans configuration, which imparts distinct physical and chemical properties compared to its cis or mixed isomers. This configuration can influence its reactivity, stability, and interaction with other molecules .

Properties

IUPAC Name

1-[4-(4-butylcyclohexyl)cyclohexyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33F/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWKTEGHHGSVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557049
Record name 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82832-28-8
Record name 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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